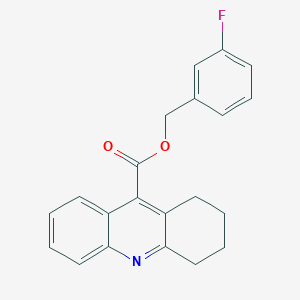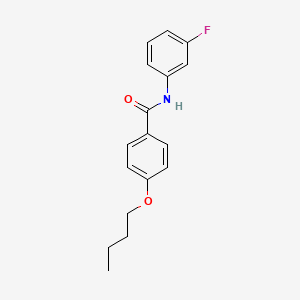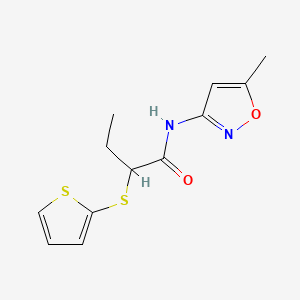
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (FBTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBTA is a derivative of acridine, a heterocyclic compound that has been used in the development of various drugs. FBTA has been synthesized using different methods, and its mechanism of action has been studied to understand its potential as a therapeutic agent.
作用機序
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate's mechanism of action is not fully understood, but it is thought to involve the inhibition of enzymes involved in the formation of amyloid beta peptides and the induction of apoptosis in cancer cells. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter receptors in the brain. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in the treatment of various diseases. However, 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate's mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties.
将来の方向性
There are several potential future directions for research on 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate, including the development of more potent derivatives, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action. Additionally, the development of new synthetic methods for 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate may lead to more efficient production and broader applications in scientific research.
合成法
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction and the one-pot synthesis method. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the acridine ring system. The one-pot synthesis method involves the reaction of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
科学的研究の応用
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
(3-fluorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-15-7-5-6-14(12-15)13-25-21(24)20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWCGAZPDRVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
![N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5172985.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![1-(2-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5173002.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5173004.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)


![2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5173044.png)

![2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5173056.png)